Maculatin 1.2
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
GLFVGLAKVAAHNNPAIAEHFQA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Sequence Features
Table 1: Sequence and Biophysical Properties of Maculatin 1.2 and Related AMPs
| Peptide | Source | Sequence (N→C) | Length | Hydrophilicity (Hopp-Wood) | Key Structural Motifs |
|---|---|---|---|---|---|
| Maculatin 1.1 | Litoria genimaculata | GLFGVLAKVAAHVVPAIAEHF-NH₂ | 21 | −0.7 | Amphipathic α-helix |
| This compound* | Litoria genimaculata | [Inferred similar to 1.1] | ~21 | [Data unavailable] | Amphipathic α-helix |
| Caerin 1.1 | Litoria genus | GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂ | 25 | −0.3 | Central hinge region |
| Aurein 1.2 | Litoria aurea | GLFDIIKKIAESF-NH₂ | 13 | 0.0 | Surface-adsorbed α-helix |
| Magainin II | Xenopus laevis | GIGKFLHSAKKFGKAFVGEIMNS-NH₂ | 23 | −0.2 | Disordered-to-helix transition |
*Note: this compound data inferred from family characteristics .
Key differences:
Mechanisms of Membrane Interaction
Table 2: Membrane Interaction Mechanisms
Key findings:
- Maculatin 1.1 forms structurally diverse, transient pores that continuously assemble and disassemble, enabling rapid membrane disruption . This contrasts with Caerin 1.1, which forms stable barrel-stave pores .
- Aurein 1.2 remains surface-adsorbed on anionic membranes, causing minimal curvature, whereas Maculatin 1.1 induces strong curvature linked to toroidal pore formation .
Table 3: Antimicrobial and Antiviral Efficacy
Key differences:
Biophysical and Computational Insights
- Membrane insertion : Maculatin 1.1 inserts deeply into neutral phosphatidylcholine (POPC) membranes, adopting a helical conformation, but remains surface-bound on anionic lipids (POPG/POPE) . In contrast, Aurein 1.2 penetrates deeper into POPG/POPE bilayers .
- Molecular dynamics (MD) simulations : Maculatin 1.1 clusters induce membrane curvature and toroidal pores, while Aurein 1.2 adopts static orientations without curvature effects .
Preparation Methods
Chemical Synthesis of Maculatin 1.2
Maculatin peptides, including this compound, are typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves sequential addition of protected amino acids on a resin support, allowing precise control of peptide sequence and modifications.
- Resin and Chemistry: Rink amide resin is commonly used to yield peptides with a C-terminal amide, critical for biological activity.
- Coupling Conditions: Double coupling steps at elevated temperatures (e.g., 50°C for 60 minutes) ensure complete amino acid incorporation, especially for histidine or other challenging residues.
- Cleavage and Purification: Peptides are cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails containing scavengers (e.g., TIPS, anisole, phenol, water) to prevent side reactions. Crude peptides are precipitated in cold ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >90% purity.
- Post-synthesis Treatment: Residual TFA is removed by repeated lyophilization in dilute HCl to avoid acid contamination, which can affect peptide folding and activity.
This methodology is adapted from maculatin 1.1 synthesis protocols and is applicable to this compound due to their structural similarity.
Preparation of Peptide Samples for Biophysical and Functional Studies
For membrane interaction studies and structural analysis, this compound peptides are prepared in aqueous buffers at defined concentrations:
- Buffer Composition: Commonly, 10 mM MOPS or Tris buffer with 150 mM NaCl at pH 7.0 is used to mimic physiological ionic strength and pH.
- Concentration Range: Peptide stock solutions are prepared at micromolar concentrations (e.g., 1, 2, 5, 10, 20 μM) depending on the assay requirements.
- Lyophilization and Reconstitution: Peptides are lyophilized and reconstituted freshly before experiments to maintain activity and avoid aggregation.
Lipid Vesicle and Membrane Model Preparation
Maculatin peptides exert their function by interacting with lipid membranes. Preparation of lipid vesicles mimicking bacterial or eukaryotic membranes is critical for studying this compound activity.
- Lipid Selection: Lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) are used to mimic neutral and anionic membranes respectively.
- Film Formation: Lipids dissolved in organic solvents (chloroform or chloroform/methanol mixtures) are dispensed in desired ratios (e.g., DMPC:DMPG 4:1), solvent evaporated under nitrogen, and dried under vacuum for 40 minutes to form thin lipid films.
- Hydration and Vesicle Formation: Films are hydrated with buffer (e.g., 10 mM MOPS, 150 mM NaCl, pH 7.0) at 37°C with vortexing for 1 hour. The suspension is sonicated in a water bath (~30 minutes at 37°C) to form multilamellar vesicles.
- Extrusion: Vesicles are extruded through polycarbonate membranes (typically 50-200 nm pore size) multiple times (e.g., 10-19 passes) to produce uniform large unilamellar vesicles (LUVs) suitable for biophysical assays.
Sample Preparation for Nuclear Magnetic Resonance (NMR) and Dual Polarization Interferometry (DPI)
Advanced biophysical techniques require specialized sample preparation:
- Deuterated Lipids: For solid-state NMR, perdeuterated DMPC (d54-DMPC) is used to enhance spectral resolution.
- Peptide-Lipid Mixtures: this compound is mixed with lipid vesicles at defined peptide-to-lipid molar ratios.
- Buffer Conditions: Samples are prepared in MOPS buffer with NaCl at pH 7.0.
- Lyophilization of Peptides: Prior to mixing, peptides are lyophilized with HCl to remove trifluoroacetic acid traces.
- Supported Lipid Bilayers (SLBs): For DPI, lipid vesicles are adsorbed onto sensor surfaces and stabilized with CaCl2 to form SLBs. Peptides are injected sequentially at increasing concentrations to monitor interaction kinetics and membrane structural changes.
Data Table: Summary of Preparation Parameters for this compound
| Preparation Step | Parameters/Conditions | Notes |
|---|---|---|
| Peptide Synthesis | SPPS with Fmoc chemistry, Rink amide resin | Double coupling at 50°C, TFA cleavage |
| Peptide Purification | RP-HPLC, >90% purity | Lyophilization in 5 mM HCl to remove TFA |
| Peptide Stock Solution | 10 mM MOPS or Tris, 150 mM NaCl, pH 7.0 | Concentrations: 1–20 μM |
| Lipid Film Preparation | DMPC/DMPG (4:1), chloroform evaporation | Vacuum drying for 40 min |
| Vesicle Hydration | Hydrate with buffer at 37°C, vortex 1 h | Sonication ~30 min at 37°C |
| Vesicle Extrusion | Polycarbonate membranes, 50–200 nm pores | 10–19 passes |
| NMR Sample Preparation | Use perdeuterated lipids, peptide-lipid mix | Remove TFA by lyophilization |
| Supported Lipid Bilayer (DPI) | SLB formation with CaCl2 stabilization | Sequential peptide injections at 40 μL/min |
Research Findings on Preparation Impact
- Peptide Purity and Removal of TFA: Removal of trifluoroacetic acid residues by repeated lyophilization in dilute HCl is critical to prevent interference with peptide folding and membrane interaction.
- Lipid Composition and Phase State: The ratio of DMPC to DMPG affects membrane charge and fluidity, influencing this compound insertion and disruption mechanisms. Gel-phase vs. fluid-phase lipid bilayers alter peptide binding and membrane perturbation profiles.
- Peptide Concentration: Increasing this compound concentrations induce progressive membrane disruption, with threshold concentrations triggering membrane removal rather than simple insertion.
- Sample Homogeneity: Extrusion through defined pore sizes ensures uniform vesicle size, essential for reproducible biophysical measurements and dye leakage assays.
Q & A
Basic: What experimental techniques are recommended for characterizing the structural properties of Maculatin 1.2?
To analyze this compound’s helical structure and membrane interactions, researchers should combine circular dichroism (CD) spectroscopy (to confirm α-helical conformation in membrane-mimetic environments) and nuclear magnetic resonance (NMR) (for atomic-level resolution of structural dynamics). For membrane perturbation studies, fluorescence-based assays (e.g., calcein leakage from liposomes) quantify lytic activity. Ensure protocols include lipid composition details (e.g., POPC bilayers) and control experiments to validate peptide stability .
Basic: How should researchers design experiments to study this compound’s interaction with bacterial membranes?
Adopt a tiered approach:
Model Membranes : Use synthetic liposomes (e.g., POPC/POPG mixtures) to mimic bacterial membranes.
Kinetic Assays : Measure dye leakage or conductance changes to assess pore formation.
Imaging : Employ cryo-electron microscopy or atomic force microscopy to visualize structural disruptions.
Controls : Include non-antimicrobial peptides and lipid-only systems to isolate Maculatin-specific effects. Document lipid-to-peptide ratios and buffer conditions rigorously to ensure reproducibility .
Basic: What mechanisms explain this compound’s membrane-disrupting activity?
Two competing models exist:
- Pore Formation : this compound adopts transmembrane helical bundles, creating transient pores (supported by conductance assays).
- Carpet Mechanism : Peptides accumulate on the membrane surface, inducing curvature stress and fragmentation.
To resolve this, combine molecular dynamics (MD) simulations (e.g., MARTINI coarse-grained models) with experimental data. Simulations starting from "membrane-in" vs. "membrane-adjacent" configurations can differentiate mechanisms .
Advanced: How can researchers reconcile contradictions between in vitro and computational data on this compound’s membrane interactions?
Discrepancies often arise from differences in:
- System Scale : Simulations may use smaller bilayers than experimental models.
- Timescales : MD simulations (nanoseconds) vs. experimental observations (minutes).
Mitigation Strategies : - Validate simulations with experimental techniques (e.g., neutron reflectometry).
- Use adaptive sampling to extend simulation timescales.
- Report negative results (e.g., failed pore formation in certain lipid compositions) to clarify boundary conditions .
Advanced: What computational methodologies are optimal for simulating this compound’s behavior in membranes?
- Force Fields : MARTINI coarse-grained models balance computational efficiency with accuracy for lipid-peptide interactions.
- Simulation Setup : Test multiple initial configurations (e.g., "membrane-in," "membrane-adjacent," and "self-assembly") to capture diverse interaction pathways.
- Analysis Metrics : Calculate membrane curvature, lipid tail order parameters, and peptide tilt angles. Use tools like MEMBPLUGIN in GROMACS for quantitative analysis .
Advanced: How can researchers optimize antimicrobial assays for Maculatin to avoid false negatives?
- Bacterial Strain Selection : Prioritize Gram-positive strains (e.g., Staphylococcus aureus) where this compound shows higher efficacy.
- Biofilm Models : Use flow-cell systems to study biofilm penetration, as static assays may underestimate activity.
- Synergy Testing : Pair this compound with permeabilizing agents (e.g., EDTA) to enhance activity against resistant strains. Document minimum inhibitory concentrations (MICs) with standardized CLSI protocols .
Advanced: What strategies address the variability in this compound’s activity across lipid compositions?
- Lipid Screening : Test activity in bilayers with varying phospholipid headgroups (e.g., phosphatidylcholine vs. phosphatidylglycerol).
- Cholesterol Inclusion : Assess how eukaryotic-like membranes (with cholesterol) reduce non-specific toxicity.
- Data Normalization : Express lytic activity as a percentage of maximum calcein release relative to positive controls (e.g., Triton X-100) .
Basic: What controls are essential for validating this compound’s specificity in membrane disruption studies?
- Negative Controls : Use scrambled or inactive peptide variants.
- Lipid-Only Systems : Confirm that observed effects are peptide-dependent.
- Dose-Response Curves : Establish a clear correlation between peptide concentration and membrane perturbation.
- Reproducibility : Replicate experiments across independent lipid batches and peptide syntheses .
Advanced: How should researchers present quantitative data on this compound’s activity in peer-reviewed manuscripts?
- Tables : Include MIC values, leakage percentages, and simulation parameters (e.g., bilayer size, simulation time).
- Figures : Use line graphs for kinetic data and heatmaps for lipid-composition-dependent activity.
- Statistical Reporting : Provide p-values, confidence intervals, and effect sizes. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting .
Advanced: What analytical frameworks are recommended for studying this compound-induced membrane curvature?
- Theoretical Models : Apply Helfrich elasticity theory to estimate bending rigidity changes.
- Simulation Tools : Use MEMBPLUGIN or FATSLiM to quantify curvature from MD trajectories.
- Experimental Validation : Correlate with cryo-EM images of curved membrane structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
